molecular formula C22H15FO5 B5813658 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5813658
M. Wt: 378.3 g/mol
InChI Key: IAGIMHLZFFWNJI-UHFFFAOYSA-N
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Description

This compound features a 3-fluoro-4-methoxyphenyl group attached via a 2-oxoethoxy linker at the 3-position of the chromenone ring (Fig. 1). The fluorine and methoxy substituents are strategically positioned to modulate electronic, steric, and lipophilic properties, which are critical for biological activity and pharmacokinetics .

Properties

IUPAC Name

3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO5/c1-26-20-9-6-13(10-18(20)23)19(24)12-27-14-7-8-16-15-4-2-3-5-17(15)22(25)28-21(16)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGIMHLZFFWNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-fluoro-4-methoxyphenyl group: This step can be achieved through a nucleophilic substitution reaction, where a suitable fluorinated phenyl derivative is introduced.

    Formation of the oxoethoxy linkage: This step involves the reaction of the intermediate with an appropriate oxoethoxy reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The 2-oxoethoxy moiety contains a ketone group, which is susceptible to nucleophilic attack. Common reactions include:

Reaction TypeReagents/ConditionsExpected Product
Grignard AdditionRMgX (R = alkyl/aryl), anhydrous etherTertiary alcohol derivative
Hydride ReductionNaBH₄ or LiAlH₄Secondary alcohol
CondensationNH₂OH (hydroxylamine)Oxime formation

The ketone’s electrophilicity is enhanced by the electron-withdrawing effects of the adjacent oxygen atom, facilitating these reactions. Steric hindrance from the bulky chromenone system may influence reaction rates and regioselectivity .

Demethylation of the Methoxy Group

The 4-methoxy group on the phenyl ring can undergo demethylation under acidic or oxidative conditions:

ConditionReagentsProduct
Acidic HydrolysisHBr (48%), refluxPhenolic -OH group
Oxidative DemethylationBBr₃, CH₂Cl₂, -78°CFluorocatechol derivative

Demethylation modifies the compound’s electronic properties, potentially enhancing hydrogen-bonding interactions in biological systems .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (chromenone and fluorophenyl) may undergo EAS reactions:

ReactionReagentsPosition of Substitution
NitrationHNO₃/H₂SO₄Para to electron-donating groups
SulfonationH₂SO₄, SO₃Meta/para positions
HalogenationCl₂/FeCl₃Ortho/para to directing groups

The fluorine atom’s electron-withdrawing effect directs substitution to specific positions, while the methoxy group acts as an activating ortho/para director .

Hydrolysis of the Ester Linkage

The ethoxy carbonyl group may undergo hydrolysis under basic or acidic conditions:

ConditionReagentsProduct
Basic HydrolysisNaOH, H₂O, ΔCarboxylic acid derivative
Acidic HydrolysisHCl, H₂O, refluxSame as above

This reaction could alter the compound’s solubility and bioavailability .

Reduction of the Chromenone Core

The conjugated double bonds in the chromenone system may be reduced:

ReagentConditionsProduct
H₂, Pd/CEthanol, room temperaturePartially saturated chromenone
NaBH₄MeOH, 0°CSelective reduction of ketone

Reduction could modulate the compound’s planarity and interaction with biological targets .

Fluorine-Specific Reactions

The fluorine atom’s strong electronegativity influences reactivity:

ReactionReagentsOutcome
Nucleophilic Aromatic SubstitutionNH₃, Cu catalystReplacement of fluorine with -NH₂
Radical ReactionsUV light, initiatorsPossible defluorination

Fluorine’s presence enhances metabolic stability but may participate in rare substitution reactions under forcing conditions .

Key Challenges and Research Gaps

  • Stereochemical Outcomes : The compound’s rigid structure may lead to stereoselective reactions, but experimental data are lacking.

  • Biological Relevance : While in silico models predict interactions with enzymes like COX-2, empirical validation is needed.

  • Solubility Limitations : The compound’s low aqueous solubility may necessitate prodrug strategies for pharmacological applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzochromenes exhibit significant anticancer properties. Studies have shown that derivatives similar to 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study:
In vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Further investigations are needed to elucidate the specific molecular targets involved.

Antioxidant Properties

The antioxidant capacity of flavonoids is well-documented, and this compound is no exception. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is crucial in preventing chronic diseases associated with oxidative damage.

Research Findings:
A study reported that derivatives of this compound exhibited a higher antioxidant activity compared to standard antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant agent in food and pharmaceutical industries.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases. Compounds like this compound have shown promise in reducing inflammatory markers in animal models .

Clinical Implications:
The anti-inflammatory effects suggest potential applications in developing treatments for inflammatory conditions, warranting further clinical trials to assess efficacy and safety.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

  • Starting Materials:
    • 3-fluoro-4-methoxyphenol
    • Appropriate aldehydes or ketones for condensation reactions
  • Synthetic Route:
    • The synthesis typically involves a condensation reaction between the phenolic compound and an appropriate carbonyl compound under acidic or basic conditions.
    • Subsequent steps may include functional group modifications to introduce the desired oxoethyl group.

Yield Optimization:
Research indicates that optimizing reaction conditions (temperature, solvent choice) significantly enhances yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 6H-benzo[c]chromen-6-one scaffold has been modified with diverse substituents to optimize biological activity. Key analogs include:

Compound Name Substituents at 3-Position Molecular Formula Molar Mass (g/mol) Key Biological Activity Source Evidence
Target Compound 3-Fluoro-4-methoxyphenyl-2-oxoethoxy C₂₄H₁₇FO₅ 404.39 Not reported (inferred)
4-Methyl-3-[2-(4-biphenylyl)-2-oxoethoxy] 4-Biphenylyl-2-oxoethoxy, 4-methyl C₂₈H₂₀O₄ 420.46 Not explicitly stated
3-(Pentyloxy)-6H-benzo[c]chromen-6-one (1g) Pentyloxy C₁₈H₁₈O₃ 282.33 PDE2 inhibition (IC₅₀: ~3.67 µM)
4-Methyl-3-(2-oxo-2-phenylethoxy) derivative Phenyl-2-oxoethoxy, 4-methyl C₂₂H₁₆O₄ 344.36 ERβ selectivity
8-Methoxy-3-(pyrimidin-2-yloxy) derivative (2v) Pyrimidinyloxy, 8-methoxy C₁₈H₁₃N₂O₄ 321.31 Not explicitly stated

Key Observations :

  • Substituent Bulk and Lipophilicity : The target compound’s 3-fluoro-4-methoxyphenyl group introduces moderate bulk and increased lipophilicity compared to simpler alkoxy chains (e.g., pentyloxy in 1g). This may enhance membrane permeability but could reduce solubility .

Yield Comparison :

  • Alkoxy derivatives (e.g., 1d–1g) exhibit yields of 50–83% .
  • Bulky aryl substituents (e.g., biphenylyl in ) may require optimized conditions due to steric hindrance.
PDE2 Inhibition
  • Alkoxy Derivatives : Derivatives with 5-carbon chains (e.g., 1g) showed optimal PDE2 inhibition (IC₅₀: 3.67 µM), attributed to balanced hydrophobicity and van der Waals interactions .
  • Aryloxy Derivatives : The target compound’s aryl group may engage in π-π stacking with PDE2’s hydrophobic pockets, though its IC₅₀ remains unmeasured.
Cholinesterase and ERβ Activity
  • Cholinesterase Inhibition : Tetrahydro derivatives (e.g., 7,8,9,10-tetrahydro analogs) exhibit moderate activity, suggesting ring saturation impacts binding .
  • ERβ Selectivity : Bis-hydroxylated derivatives (3,8-dihydroxy) show >100-fold selectivity for ERβ over ERα . The target compound’s methoxy group may reduce this selectivity due to steric bulk.

Physicochemical Properties

  • Molecular Weight : The target compound (404.39 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol).

Biological Activity

The compound 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, a derivative of benzo[c]chromene, has garnered attention in recent years due to its potential biological activities. This article aims to elucidate its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H15F1O4C_{18}H_{15}F_{1}O_{4}, and it features a complex structure that includes a benzo[c]chromene core, a fluorinated phenyl group, and an oxoethoxy moiety. The presence of the fluorine atom and methoxy group enhances its lipophilicity, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with benzo[c]chromene structures exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound has shown promise in targeting breast cancer cells, likely through the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis via the activation of caspase pathways, particularly caspase-3 and -9.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Mechanism of Action:
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation. By blocking this pathway, the compound effectively reduces the expression of inflammatory mediators.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics due to its lipophilic nature, although detailed pharmacokinetic profiles remain to be established.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
MechanismBlocks NF-kB signaling pathway

Q & A

Basic: What are the recommended methodologies for synthesizing this compound with high purity?

Answer:
The synthesis of 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one requires multi-step protocols involving coupling reactions and protective group strategies. A general approach includes:

  • Step 1 : Functionalization of the benzo[c]chromen-6-one core via nucleophilic substitution or esterification. For example, triazine-based coupling (as in ) can introduce ethoxy linkages.
  • Step 2 : Introduction of the 3-fluoro-4-methoxyphenyl moiety using Ullmann coupling or palladium-catalyzed cross-coupling reactions.
  • Purity Optimization : Recrystallization from ethanol or acetonitrile, followed by HPLC purification (C18 column, methanol/water gradient) to achieve >95% purity. Monitor intermediates via TLC and characterize using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can single-crystal X-ray diffraction confirm structural integrity?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps include:

  • Crystal Growth : Use slow evaporation of a saturated DMSO/acetone solution.
  • Data Collection : At 100 K (to minimize thermal motion), collect diffraction data with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Achieve R-factor <0.05 using software like SHELXL. For example, reports a mean C–C bond length of 0.003 Å and R-factor = 0.047, validating precise atomic positioning.
  • Validation : Compare experimental bond angles/distances with density functional theory (DFT) calculations .

Advanced: What experimental designs assess pharmacokinetic properties in preclinical models?

Answer:
Use a randomized block design with split-split plots (as in ) to evaluate absorption, distribution, metabolism, and excretion (ADME):

  • In Vivo Setup : Administer the compound (oral/i.v.) to rodents (n=8/group, 4 replicates). Collect plasma/tissue samples at 0, 1, 3, 6, 12, and 24 hrs.
  • Analytical Methods : Quantify via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax_{max}, and t1/2_{1/2}.
  • Statistical Analysis : ANOVA with post-hoc Tukey tests to compare bioavailability across formulations .

Advanced: How to resolve contradictions in reported biological activities?

Answer:
Contradictions in bioactivity data (e.g., IC50_{50} variability) require:

  • Meta-Analysis : Systematically review studies (PRISMA guidelines) to identify confounding variables (e.g., cell line heterogeneity, assay conditions) .
  • Replication Studies : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines.
  • Dose-Response Validation : Perform 10-point dose curves in triplicate to confirm potency thresholds .

Advanced: What computational approaches predict environmental fate?

Answer:
Adopt a tiered framework (as in ):

  • Physicochemical Profiling : Use EPI Suite to estimate logP (octanol-water), biodegradability (BIOWIN), and soil adsorption (Koc_{oc}).
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways under varying pH (3–9) and salinity.
  • Ecotoxicity Modeling : Apply QSAR models (e.g., ECOSAR) to predict LC50_{50} for aquatic species. Validate with microcosm studies measuring degradation half-lives in water/sediment .

Basic: Which spectroscopic techniques characterize substituent effects on the chromenone core?

Answer:

  • NMR Spectroscopy : 19^{19}F NMR detects fluorine substituent electronic effects (δ = -110 to -120 ppm for 3-fluoro groups). 1^1H NMR reveals methoxy protons as singlets (~δ 3.8 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm1^{-1} and ether (C-O-C) at ~1250 cm1^{-1}.
  • UV-Vis : Monitor π→π* transitions (λmax_{max} ~300 nm) to assess conjugation effects .

Advanced: How to integrate this compound into SAR studies targeting kinase inhibition?

Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., replace methoxy with ethoxy, alter fluorine position) using parallel synthesis.
  • In Silico Docking : Use AutoDock Vina to predict binding affinities against kinase domains (e.g., EGFR, VEGFR). Validate with thermal shift assays (ΔTm_{m} >2°C indicates binding).
  • Functional Assays : Measure kinase inhibition (IC50_{50}) via ADP-Glo™ assay. Corrogate data with molecular dynamics simulations of ligand-receptor interactions .

Advanced: What strategies evaluate stability under varying pH/temperature?

Answer:

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13, 40–80°C) for 14 days. Monitor degradation via UPLC-PDA at 254 nm.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify major degradation products (e.g., hydrolysis of the ester linkage) via HRMS.
  • Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) in solid-state stability chambers (40°C/75% RH) .

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